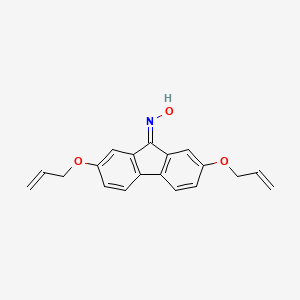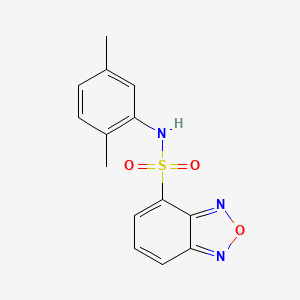![molecular formula C17H18N4O3 B11115502 o-Tolylaminoacetic acid, [1-(3-nitrophenyl)ethylidene]hydrazide](/img/structure/B11115502.png)
o-Tolylaminoacetic acid, [1-(3-nitrophenyl)ethylidene]hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-METHYLPHENYL)AMINO]-N’-[(1E)-1-(3-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with a molecular formula of C17H17N3O3 This compound is known for its unique structure, which includes both aromatic and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-METHYLPHENYL)AMINO]-N’-[(1E)-1-(3-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE typically involves a multi-step process. One common method includes the reaction of 2-methylphenylamine with acetic anhydride to form an intermediate, which is then reacted with 3-nitrobenzaldehyde in the presence of a suitable catalyst to yield the final product . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-METHYLPHENYL)AMINO]-N’-[(1E)-1-(3-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and amino derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic rings.
Scientific Research Applications
2-[(2-METHYLPHENYL)AMINO]-N’-[(1E)-1-(3-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-METHYLPHENYL)AMINO]-N’-[(1E)-1-(3-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-chloro-2-methylphenyl)amino]-N’-[1-(4-nitrophenyl)ethylidene]acetohydrazide
- 2-[(2-methylphenyl)amino]-N’-[1-(4-nitrophenyl)ethylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-[(2-METHYLPHENYL)AMINO]-N’-[(1E)-1-(3-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and biological activity. The presence of both nitro and methyl groups provides distinct chemical properties that can be leveraged in various applications .
Properties
Molecular Formula |
C17H18N4O3 |
|---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
2-(2-methylanilino)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C17H18N4O3/c1-12-6-3-4-9-16(12)18-11-17(22)20-19-13(2)14-7-5-8-15(10-14)21(23)24/h3-10,18H,11H2,1-2H3,(H,20,22)/b19-13+ |
InChI Key |
CWUFIOHPEBMPRN-CPNJWEJPSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C(\C)/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=C(C)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Methoxy-5-methylphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide](/img/structure/B11115420.png)
![4-[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]morpholine](/img/structure/B11115428.png)
![2-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11115441.png)
![2-amino-4-(5-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B11115448.png)
![6-amino-N-(4-methylphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B11115452.png)
![7-(4-Chlorophenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11115465.png)
![2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N-(naphthalen-1-yl)-2-oxoacetamide](/img/structure/B11115470.png)
![2-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methyl-6-nitrophenol](/img/structure/B11115477.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11115489.png)
![5-methyl-2-{[(2E)-1-phenylpyrrolidin-2-ylidene]amino}benzonitrile](/img/structure/B11115494.png)
![2-(4-Bromonaphthalen-1-YL)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11115495.png)


